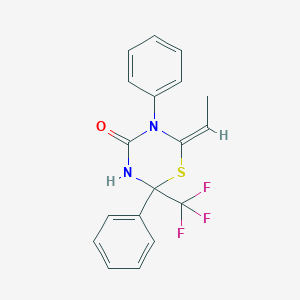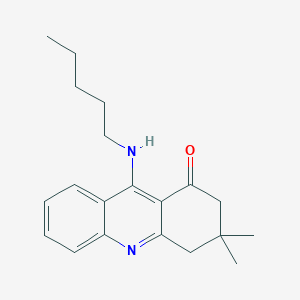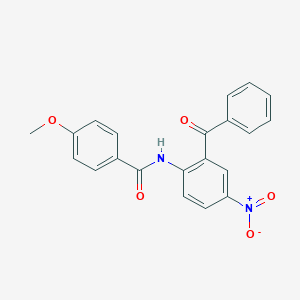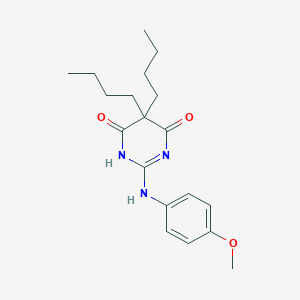![molecular formula C22H16N2O3S2 B412616 N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide CAS No. 305858-58-6](/img/structure/B412616.png)
N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. The compound was first synthesized by Takeda Pharmaceutical Company Limited and has since undergone numerous scientific studies to determine its efficacy and mechanism of action.
Mecanismo De Acción
N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide works by inhibiting the activity of key enzymes and proteins involved in cancer cell growth and survival. Specifically, the compound targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, which are critical for the activation of B-cell and T-cell signaling pathways. By inhibiting these enzymes, N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide blocks the downstream signaling events that lead to cancer cell growth and survival.
Biochemical and Physiological Effects
N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of key cytokines and chemokines that promote cancer cell growth and survival. Additionally, N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide has been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide in lab experiments is its specificity for BTK and ITK enzymes, which allows for targeted inhibition of cancer cell signaling pathways. Additionally, the compound has shown low toxicity and good pharmacokinetic properties in preclinical studies. However, one limitation of using N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make dosing and administration challenging.
Direcciones Futuras
There are several future directions for the study of N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide. One potential area of research is the development of combination therapies that incorporate N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide with other cancer treatments, such as checkpoint inhibitors or targeted therapies. Additionally, further studies are needed to determine the efficacy of N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide in different types of cancer and autoimmune diseases. Finally, the development of more potent and selective inhibitors of BTK and ITK enzymes may lead to the development of more effective treatments for cancer and autoimmune diseases.
Métodos De Síntesis
The synthesis of N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 2-chlorothiophene with 4-(aminomethyl)phenol to form 2-(4-(aminomethyl)phenoxy)thiophene. This intermediate is then reacted with 2-chloro-4-nitrobenzoic acid to form N-(2-(4-(aminomethyl)phenoxy)thiophen-3-yl)-4-nitrobenzamide. The final step involves the reduction of the nitro group to form N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide has been extensively studied for its potential use in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the activity of key signaling pathways involved in cancer cell growth and survival, including the B-cell receptor signaling pathway and the NF-κB pathway.
Propiedades
IUPAC Name |
N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S2/c25-21(19-3-1-13-28-19)23-15-5-9-17(10-6-15)27-18-11-7-16(8-12-18)24-22(26)20-4-2-14-29-20/h1-14H,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAQHXIQUFLXCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B412535.png)
![4-nitro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B412536.png)
![3-methyl-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B412537.png)

![2-nitro-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B412540.png)
![3-chloro-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B412541.png)
![3-[5-bromo-2-(ethylamino)phenyl]-1H-benzo[g]quinoxalin-2-one](/img/structure/B412543.png)
![3-chloro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B412544.png)

![3-[(3-Bromoanilino)methyl]-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B412548.png)
![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)benzamide](/img/structure/B412550.png)
![N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B412552.png)
